(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O2 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Synthesis and Antioxidant Properties : N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including compounds similar to (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide, have been synthesized and analyzed for their antioxidant properties. Notably, certain derivatives, particularly those with halogens strategically attached to the phenyl ring, exhibited significant antioxidant activity. These findings suggest the potential of such compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Structural and Interaction Studies
Structural Aspects of Amide Derivatives : Studies on structural aspects of various amide-containing derivatives reveal the formation of different salt and inclusion compounds under various conditions. This research provides insights into the structural versatility and the interaction capabilities of such compounds, potentially applicable to (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide (Karmakar, Sarma, & Baruah, 2007).
Chemical Transformations and Applications
Cyclization of Nitroacetamide Derivatives : Research on the cyclization of nitroacetamide derivatives with a tethered phenyl ring has provided novel routes to benzofused lactams. This study's insights into the reaction mechanism and the creation of various ring sizes can be valuable for the synthesis and application of similar compounds, including (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide (Fante et al., 2014).
Synthesis of [18F]-Labeled EF3 : The synthesis of [18F]-2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide ([18F]-EF3) showcases the potential of fluorine-labeled acetamide derivatives in medical imaging and diagnosis, particularly in PET detection of hypoxia. This example illustrates the broader potential of structurally similar compounds like (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide in biomedical applications (Josse et al., 2001).
Properties
IUPAC Name |
(2E)-N-(2,3-difluorophenyl)-2-hydroxyiminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBUGISGQLGIK-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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